4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked via an ethoxyethyl chain to a pyridazine ring substituted with a 4-methylphenyl group at position 6 (Fig. 1). This structure combines aromatic and heterocyclic moieties, which are common in kinase inhibitors and other therapeutic agents targeting protein-protein interactions. The pyridazine ring contributes to hydrogen bonding and π-π stacking interactions, while the 4-methylphenyl group enhances lipophilicity and may influence target binding .
Properties
IUPAC Name |
4-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-3-7-17(8-4-15)19-11-12-20(24-23-19)26-14-13-22-21(25)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBCMWFJMAEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves several steps. One common method includes the reaction of 4-methylbenzoic acid with 2-(6-(p-tolyl)pyridazin-3-yloxy)ethylamine under specific reaction conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition increases acetylcholine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound’s interaction with the enzyme involves binding to the active site and blocking the enzyme’s activity .
Comparison with Similar Compounds
I-6230 and I-6232 (Ethyl 4-substituted benzoates)
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate
- Key Differences :
- Core structure : Benzoate ester vs. benzamide in the target compound.
- Substituents : I-6232 introduces a 6-methyl group on the pyridazine ring, analogous to the 4-methylphenyl group in the target compound.
- Activity : Pyridazine derivatives in this series demonstrated moderate kinase inhibitory activity, with methyl substitution (I-6232) slightly improving potency compared to I-6230 .
Compound 7n and 7o (Quinazoline derivatives)
- 7n: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine
- 7o: 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine
- Key Differences :
- Heterocycle : Quinazoline core vs. pyridazine in the target compound.
- Substituents : The p-tolyl group in 7n mirrors the 4-methylphenyl group in the target compound, suggesting shared lipophilic effects.
- Activity : These quinazoline derivatives showed antiproliferative activity in cancer cell lines, with 7n (p-tolyl) exhibiting higher selectivity than 7o (phenyl) .
Compounds with Modified Linkers and Substituents
AP24163 and Derivatives (Ponatinib-related compounds)
- AP24163 : A benzamide derivative with a trifluoromethylpyridinyl group and ethynyl linker.
- Derivative 10 : Structural modification replacing the ethynyl group with a methylene chain.
- Key Differences :
- Linker : Ethynyl vs. ethoxyethyl in the target compound.
- Substituents : Trifluoromethylpyridinyl group enhances metabolic stability and target affinity.
- Activity : AP24163 showed IC₅₀ values of 0.2 nM (ABL1 T315I) and 0.4 nM (ABL1 WT), with cLogP = 4.2. Derivative 10 exhibited reduced potency (IC₅₀ = 1.8 nM) and lower lipophilicity (cLogP = 3.1) .
4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide
- Structure : Benzamide with a piperidinylethyl linker.
- Key Differences :
Key Research Findings
Substituent Effects : Methyl groups on aromatic rings (e.g., 4-methylphenyl in the target compound, p-tolyl in 7n) enhance lipophilicity and target binding, as seen in improved potency for I-6232 vs. I-6230 .
Linker Flexibility : Ethoxyethyl linkers (target compound) may balance conformational flexibility and metabolic stability compared to rigid ethynyl linkers (AP24163) .
Heterocycle Impact : Pyridazine cores (target compound, I-6232) show moderate kinase inhibition, while quinazolines (7n, 7o) exhibit stronger antiproliferative effects, likely due to dual targeting of kinases and DNA repair pathways .
Biological Activity
4-Methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H21N3O2
- Molecular Weight: 347.4 g/mol
- CAS Number: 1005296-15-0
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Its structure suggests potential inhibitory effects on certain kinases, which are critical in cell signaling pathways involved in cancer and other diseases.
Target Kinases
Research indicates that compounds similar to 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide often target:
- BCR-ABL Kinase : A fusion protein associated with chronic myeloid leukemia (CML).
- RET Kinase : Involved in multiple cancers, particularly medullary thyroid carcinoma.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzamide derivatives, including the compound . For instance, compounds with similar structures have shown moderate to high potency against various cancer cell lines.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-Methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide | BCR-ABL | 67 | |
| I-8 (similar structure) | RET Kinase | Inhibitory |
Case Studies
- In Vitro Studies : A study involving derivatives of benzamides demonstrated significant inhibition of cell proliferation in cancer cell lines expressing RET and BCR-ABL kinases. The IC50 values for these compounds ranged from 47 nM to 92 nM, indicating potent activity against these targets .
- In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential .
Pharmacokinetics
The pharmacokinetic profile of 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid oral absorption with significant bioavailability.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, which could influence drug interactions and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
